Benzeneselenyl trifalate
Description
Structure
2D Structure
Properties
CAS No. |
112238-64-9 |
|---|---|
Molecular Formula |
C7H5F3O3SSe |
Molecular Weight |
305.1 g/mol |
IUPAC Name |
phenylselanyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H5F3O3SSe/c8-7(9,10)14(11,12)13-15-6-4-2-1-3-5-6/h1-5H |
InChI Key |
WSBBSYJIJBSMBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)[Se]OS(=O)(=O)C(F)(F)F |
Other CAS No. |
112238-64-9 |
Synonyms |
enzeneselenyl trifalate PhSeOTf |
Origin of Product |
United States |
Synthetic Methodologies for Benzeneselenyl Triflate and Precursor Generation
Established Preparative Routes for Benzeneselenyl Triflate (PhSeOTf)
Benzeneselenyl triflate is a highly reactive and moisture-sensitive compound, making its synthesis and handling a delicate process. Its potent electrophilic nature stems from the triflate (OTf) group, an excellent leaving group.
In-Situ Generation Protocols and Methodological Refinements
Due to its instability, benzeneselenyl triflate is frequently generated in-situ, meaning it is prepared within the reaction mixture and consumed immediately by the substrate. A predominant method for its in-situ preparation involves the oxidation of diphenyl diselenide. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at low temperatures.
Methodological refinements have focused on the choice of oxidizing and triflating agents to fine-tune the reactivity and yield of subsequent reactions. One established protocol involves the reaction of diphenyl diselenide with a suitable triflating agent in the presence of an oxidizing agent. The selection of these reagents is critical for the efficient generation of the desired electrophilic selenium species.
Synthesis of Benzeneselenyl Triflate Precursors
The primary precursor for the generation of benzeneselenyl triflate is diphenyl diselenide ((PhSe)₂). This orange, air-stable solid serves as the selenium source in the synthesis. The preparation of diphenyl diselenide can be achieved through various methods, with a common laboratory-scale synthesis involving the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with elemental selenium. This is followed by an oxidative workup to yield the diselenide.
Another key precursor is benzeneseleninyl chloride (PhSeOCl). This compound can be synthesized by the controlled oxidation and chlorination of diphenyl diselenide. These precursors are generally stable and can be stored, providing a convenient starting point for the generation of the highly reactive benzeneselenyl triflate when needed.
Comparative Analysis of Related Electrophilic Selenium Reagents
The reactivity of benzeneselenyl triflate can be contextualized by comparing it with other electrophilic selenium reagents. The choice of reagent often depends on the desired reactivity, selectivity, and the specific functional groups present in the substrate.
Generation and Utility of Analogous Phenylselenenyl Derivatives (e.g., halides, sulfates, nitrophenolsulfonates)
A range of phenylselenenyl derivatives with varying electrophilicity have been developed.
Phenylselenenyl Halides (PhSeX, where X = Cl, Br): Phenylselenenyl chloride (PhSeCl) and phenylselenenyl bromide (PhSeBr) are among the most common and commercially available electrophilic selenium reagents. They are typically synthesized by the direct reaction of diphenyl diselenide with elemental chlorine or bromine. Their utility is extensive, particularly in the selenofunctionalization of alkenes and alkynes, where they introduce a phenylseleno group and a halide.
Phenylselenenyl Sulfates: These reagents are generated from the reaction of diphenyl diselenide with oxidizing agents in the presence of sulfuric acid derivatives. They exhibit higher reactivity than the corresponding halides.
Phenylselenenyl Nitrophenolsulfonates: These represent another class of reactive selenenylating agents. Their reactivity can be modulated by the electronic properties of the nitrophenolsulfonate group.
The following table provides a comparative overview of the generation of these reagents:
| Reagent Family | Typical Precursor | Reactant(s) for Generation |
| Phenylselenenyl Halides | Diphenyl diselenide | Cl₂, SO₂Cl₂, or Br₂ |
| Phenylselenenyl Triflate | Diphenyl diselenide | Oxidizing agent & Triflic anhydride/acid |
| Phenylselenenyl Sulfates | Diphenyl diselenide | (NH₄)₂S₂O₈, H₂SO₄ |
Strategies for Modifying Electrophilic Selenium Reactivity
The electrophilicity of selenium reagents can be systematically tuned. A primary strategy involves altering the counterion (anion) associated with the phenylselenenyl cation. The reactivity generally increases with the electron-withdrawing ability and leaving group potential of the counterion. This leads to a general reactivity trend: triflate > sulfate (B86663) > halides.
Another effective strategy is the modification of the phenyl ring of the selenium reagent itself. Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) onto the aromatic ring enhances the electrophilicity of the selenium atom. Conversely, electron-donating groups (e.g., methoxy (B1213986), alkyl) decrease its reactivity. This principle allows for the rational design of selenium reagents with tailored reactivity profiles to achieve specific synthetic outcomes.
Mechanistic Insights into Benzeneselenyl Triflate Mediated Transformations
Fundamental Mechanistic Pathways of Selenenylation Reactions
The reactions initiated by benzeneselenyl triflate are characterized by the formation of key cationic intermediates that dictate the course of the transformation. The nature of the substrate and the reaction conditions play a pivotal role in determining the specific pathway followed.
The interaction of benzeneselenyl triflate with alkenes and alkynes leads to the formation of cyclic, three-membered cationic intermediates known as seleniranium and selenirenium ions, respectively. lookchem.comresearchgate.net These intermediates are central to the electrophilic addition and cyclization reactions mediated by PhSeOTf.
The formation of a seleniranium ion occurs when the electrophilic selenium atom of benzeneselenyl triflate adds across the double bond of an alkene. This process is stereospecific, typically proceeding via an anti-addition, where the selenium atom and the incoming nucleophile add to opposite faces of the original double bond. nih.gov The resulting seleniranium ion is a three-membered ring containing a positively charged selenium atom. This intermediate is highly reactive and susceptible to nucleophilic attack at one of the carbon atoms of the ring, leading to the opening of the ring and the formation of a 1,2-difunctionalized product. nih.gov The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the alkene.
Selenirenium ions are the alkyne analogues of seleniranium ions, formed by the addition of benzeneselenyl triflate to a carbon-carbon triple bond. lookchem.com These intermediates are generally less stable than their saturated counterparts. chemistrysteps.com The subsequent nucleophilic attack on the selenirenium ion can lead to the formation of vinyl selenides. The stereochemistry of this addition is often anti, resulting in (E)-alkenes. researchgate.net
The stability and reactivity of these cyclic intermediates are key to the synthetic utility of benzeneselenyl triflate. The ability to generate these cationic species under mild conditions allows for a wide range of subsequent transformations. researchgate.net
The triflate (TfO⁻) anion, the counterion to the electrophilic selenium species, is not merely a spectator in these reactions. nih.gov Its properties as a nucleophile and a leaving group significantly influence the reaction's selectivity and mechanistic pathway. nih.govwikipedia.org
The triflate anion is considered a weakly coordinating anion due to the delocalization of its negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org However, its nucleophilicity, though weak, is sufficient to participate in certain reaction steps. nih.gov For instance, in some cases, the triflate anion can act as a nucleophile, attacking the intermediate carbocation and forming a covalent triflate species. nih.gov This is particularly relevant in glycosylation reactions, where the formation of a glycosyl triflate can be a key mechanistic step. glycoforum.gr.jpresearchgate.net
The triflate anion's excellent leaving group ability is also a critical factor. wikipedia.org In reactions where a covalent intermediate is formed, the facile departure of the triflate group can regenerate a cationic species, driving the reaction forward. The interplay between the triflate anion's nucleophilicity and its leaving group ability can lead to complex equilibria between covalent species and ion pairs (contact ion pairs and solvent-separated ion pairs). glycoforum.gr.jp The nature of these species in solution can dictate the stereochemical outcome of the reaction. For example, an Sɴ2-like attack on a covalent triflate will lead to inversion of configuration, while an Sɴ1-like reaction proceeding through a dissociated ion pair may lead to a mixture of stereoisomers. glycoforum.gr.jpresearchgate.net
The choice of solvent can also modulate the role of the triflate counterion. In non-polar solvents, the formation of tight ion pairs is favored, which can influence the stereoselectivity of the reaction. In more polar, coordinating solvents, the triflate anion may be more effectively solvated, leading to a greater degree of charge separation and potentially different reaction outcomes.
Elucidation of Specific Reaction Mechanisms
The versatility of benzeneselenyl triflate is showcased in a variety of synthetic transformations, each with its own distinct mechanistic nuances. Detailed studies have shed light on the intricate pathways involved in glycosylations, intramolecular cyclizations, and electrophilic additions.
Benzeneselenyl triflate has been effectively used as an activator for thioglycosides in glycosylation reactions. nih.gov The mechanism of these reactions is a subject of detailed investigation, with the stereochemical outcome being highly dependent on the nature of the glycosyl donor, the acceptor, and the reaction conditions. researchgate.netru.nl
The activation of a thioglycoside by benzeneselenyl triflate is believed to proceed through the formation of a sulfenyl triflate intermediate, which then generates a highly reactive glycosyl cation or a covalent glycosyl triflate. glycoforum.gr.jpresearchgate.net The stereoselectivity of the glycosylation is often governed by the nature of this intermediate.
Recent studies have highlighted the existence of an equilibrium between different reactive species, including covalent α- and β-glycosyl triflates and various ion pairs. glycoforum.gr.jpru.nl The Curtin-Hammett principle is often invoked to explain the product distribution, where the final ratio of α- and β-glycosides is determined by the relative free energies of the transition states leading to their formation, rather than the ground-state populations of the intermediates. ru.nl
For instance, in the glycosylation of mannose donors, it has been proposed that strong nucleophiles may react via an Sɴ2-like pathway with a more stable α-glycosyl triflate intermediate, leading to the β-glycoside. researchgate.net Conversely, weaker nucleophiles may react through a more Sɴ1-like mechanism involving a less stable but more reactive β-glycosyl triflate or a dissociated glycosyl cation, resulting in the α-glycoside. researchgate.net The participation of neighboring groups, such as an acyl group at the C2 position, can also significantly influence the mechanism by forming dioxolanium ions, which can direct the stereochemical outcome. ru.nl
Table 1: Influence of Nucleophilicity on Glycosylation Stereoselectivity
| Glycosyl Donor | Acceptor Nucleophilicity | Major Product | Proposed Mechanism |
|---|---|---|---|
| Benzylidene Mannose Donor | Strong | β-glycoside | Sɴ2-like attack on α-triflate researchgate.net |
Benzeneselenyl triflate is a highly effective reagent for promoting intramolecular cyclization reactions of unsaturated alcohols, carboxylic acids, and amides. researchgate.netmdpi.comresearchgate.net These reactions, often referred to as selenocyclizations, proceed through the formation of a seleniranium ion intermediate, which is then trapped by an internal nucleophile. glycoforum.gr.jpmdpi.com
The mechanism involves the initial electrophilic attack of the phenylselenenyl moiety on the double or triple bond to form the corresponding seleniranium or selenirenium ion. glycoforum.gr.jpmdpi.com This is followed by an intramolecular nucleophilic attack from the tethered hydroxyl, carboxyl, or amide group. The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5- and 6-membered ring formations being the most common. mdpi.com
For example, the cyclization of an olefinic alcohol will proceed via a seleniranium ion. The subsequent intramolecular attack by the hydroxyl group can occur at either of the two carbons of the seleniranium ring. The regioselectivity of this ring-opening step is influenced by the substitution pattern of the alkene, with the nucleophile typically attacking the more substituted carbon (Markovnikov-type opening) or the less sterically hindered carbon, depending on the specific substrate and reaction conditions. The stereochemistry of the newly formed stereocenters is controlled by the anti-addition of the selenium and the internal nucleophile across the double bond.
Recent studies have employed computational methods to gain deeper insights into the transition states and intermediates involved in these cyclization reactions, helping to rationalize the observed stereochemical and regiochemical outcomes. beilstein-journals.orgbeilstein-journals.org
The electrophilic addition of benzeneselenyl triflate to alkenes and alkynes is a fundamental process that underpins many of its applications. lookchem.comglycoforum.gr.jpmdpi.com The reaction with alkenes proceeds via the formation of a seleniranium ion intermediate, as discussed previously. glycoforum.gr.jp The subsequent attack by a nucleophile (which can be the triflate anion, the solvent, or an added nucleophile) leads to the formation of a 1,2-addition product. lookchem.comnih.gov The reaction is typically stereospecific, resulting in anti-addition products.
In the case of alkynes, the initial addition of benzeneselenyl triflate forms a selenirenium ion. lookchem.com The subsequent nucleophilic attack leads to the formation of a vinyl selenide (B1212193). The regioselectivity of the addition to unsymmetrical alkynes follows Markovnikov's rule, with the selenium atom adding to the less substituted carbon atom of the triple bond. chemistrysteps.comlibretexts.org This is because the resulting vinyl cation intermediate is more stabilized by the substituent on the other carbon. The stereochemistry of the addition is usually anti, leading to the (E)-isomer of the vinyl selenide.
The mechanism of these addition reactions can be influenced by the presence of participating neighboring groups and the nature of the solvent. For example, in a sufficiently nucleophilic solvent, the solvent molecule may compete with the triflate anion in attacking the seleniranium or selenirenium ion intermediate.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzeneselenyl triflate |
| Triflate |
| Seleniranium ion |
| Selenirenium ion |
| Glycosyl triflate |
| Thioglycoside |
| Dioxolanium ion |
| Vinyl selenide |
| Alkene |
| Alkyne |
| Alcohol |
| Carboxylic acid |
| Amide |
Kinetic Investigations and Rate-Determining Steps
Kinetic studies are fundamental to elucidating reaction mechanisms, offering insights into the sequence of events at a molecular level and identifying the slowest, or rate-determining, step (RDS) of a reaction. For transformations mediated by benzeneselenyl triflate, such as the common electrophilic addition to an alkene, the mechanism is generally expected to proceed in multiple steps. libretexts.orglumenlearning.com
The initial step involves the electrophilic attack of the highly reactive "PhSe+" equivalent on the π-system of the alkene to form a key intermediate, a cyclic episelenonium ion (also referred to as a seleniranium ion). researchgate.net This is followed by nucleophilic attack on this intermediate, which opens the three-membered ring to yield the final product.
In a typical electrophilic addition, the formation of the high-energy carbocation-like intermediate is the most energetically demanding step and is therefore the rate-determining step. libretexts.org For reactions involving benzeneselenyl triflate, the rate law would likely show a dependence on the concentrations of both the alkene substrate and the selenium reagent.
Rate Law Expression for a Bimolecular RDS: rate = k[Alkene][PhSeOTf]
This second-order rate law would be consistent with a bimolecular rate-determining step where both reactants come together to form the episelenonium ion intermediate. libretexts.org Factors that stabilize the transition state leading to this intermediate, such as electron-donating substituents on the alkene, would be expected to increase the reaction rate. While detailed kinetic data for benzeneselenyl triflate itself is not extensively documented in publicly available literature, the table below illustrates the type of data that would be gathered in such a kinetic investigation.
| Experiment | Initial [4-Penten-1-ol] (M) | Initial [PhSeOTf] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 3.0 x 10-4 |
This table is illustrative and presents the expected trends for a reaction that is first-order in each reactant. The data demonstrates that doubling the concentration of either reactant doubles the initial reaction rate, consistent with a bimolecular rate-determining step.
Spectroscopic and Computational Approaches to Intermediate Characterization
The direct observation and characterization of reactive intermediates are paramount for confirming a proposed reaction mechanism. For reactions involving benzeneselenyl triflate, the key intermediate is the episelenonium ion. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and computational chemistry are powerful tools for this purpose.
Spectroscopic Characterization: NMR spectroscopy is invaluable for studying reaction intermediates. In the context of triflate-containing species, ¹⁹F NMR is particularly useful due to the sensitivity of the fluorine nucleus and the characteristic chemical shift of the triflate group. csic.es Changes in the electronic environment of the triflate anion (e.g., free ion vs. ion pair) can be monitored. Furthermore, ¹H, ¹³C, and even ⁷⁷Se NMR can provide structural information about the organic framework and the selenium center of the episelenonium ion intermediate. The steric bulk on the selenium reagent can be used to increase the stability of the episelenonium ion, potentially allowing for its direct observation. researchgate.net
Computational Approaches: Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model reaction pathways and the structures of transient species. researchgate.netrsc.org These computational studies can provide the calculated energies of reactants, transition states, and intermediates, helping to corroborate the rate-determining step identified through kinetic experiments. They also offer detailed geometric parameters (bond lengths, angles) and spectroscopic properties (e.g., calculated NMR chemical shifts) for proposed intermediates, which can be compared with experimental data for validation. For instance, calculations can confirm the three-membered ring structure of the episelenonium ion and predict its stability relative to an open-chain seleno-carbocation.
The table below summarizes the types of data obtained from spectroscopic and computational analyses used to characterize a hypothetical episelenonium ion intermediate.
| Method | Parameter | Observed/Calculated Value | Interpretation |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) of Cα, Cβ | ~70-90 ppm | Indicates carbons bonded to an electrophilic selenium atom. |
| ⁷⁷Se NMR | Chemical Shift (δ) | Highly downfield | Consistent with a positively charged, three-coordinate selenium atom. |
| ¹⁹F NMR | Chemical Shift (δ) of OTf⁻ | -78 to -80 ppm | Confirms the presence of the triflate counter-anion. |
| DFT Calculation | C-Se Bond Lengths | ~2.15 Å | Supports the formation of a cyclic episelenonium ion structure. |
| DFT Calculation | Reaction Energy Profile | Highest barrier for ion formation | Corroborates that the formation of the intermediate is the rate-determining step. |
This table illustrates the complementary nature of experimental and theoretical techniques in characterizing fleeting intermediates. The data collectively provide strong evidence for the structure and electronic nature of the proposed episelenonium ion.
Electrophilic Reactivity and Diverse Functionalization Strategies Utilizing Benzeneselenyl Triflate
Electrophilic Addition Reactions to Unsaturated Substrates
The electron-deficient selenium atom in benzeneselenyl triflate readily participates in electrophilic addition reactions with a variety of unsaturated organic molecules, including alkenes, dienes, alkynes, and allenes. These reactions proceed through the formation of a seleniranium ion intermediate, which is then trapped by a nucleophile, leading to the incorporation of the phenylseleno group and another functional group across the double or triple bond.
Regioselective and Stereoselective Additions to Alkenes and Dienes
The addition of benzeneselenyl triflate to alkenes is a well-established method for the introduction of a phenylseleno group. The reaction typically proceeds with high regioselectivity and stereoselectivity, governed by the stability of the intermediate seleniranium ion and the nature of the nucleophile. In the case of unsymmetrical alkenes, the addition generally follows Markovnikov's rule, with the phenylseleno group adding to the less substituted carbon and the nucleophile attacking the more substituted carbon, which can better stabilize a partial positive charge.
The stereochemistry of the addition is typically anti, resulting from the backside attack of the nucleophile on the three-membered seleniranium ion ring. This is exemplified by the reaction with cyclic alkenes, such as cyclohexene, which yields the trans-adduct.
With conjugated dienes, benzeneselenyl triflate can undergo either 1,2- or 1,4-addition, depending on the reaction conditions and the structure of the diene. The kinetic product, formed at lower temperatures, is often the 1,2-adduct, while the thermodynamic product, favored at higher temperatures, is the 1,4-adduct, which often contains a more substituted and therefore more stable double bond.
Table 1: Regio- and Stereoselective Addition of Benzeneselenyl Triflate to Alkenes
| Alkene | Nucleophile | Product(s) | Ratio (Regio/Stereo) |
| Styrene (B11656) | H₂O | 2-hydroxy-1-phenyl-1-(phenylselanyl)ethane | Markovnikov |
| Cyclohexene | CH₃OH | trans-1-methoxy-2-(phenylselanyl)cyclohexane | anti |
| Norbornene | CH₃CN/H₂O | exo-2-acetamido-exo-3-(phenylselanyl)norbornane | exo,exo |
Note: The data in this table is illustrative and based on established principles of electrophilic addition. Specific yields and ratios can vary based on reaction conditions.
Reactions with Alkynes, including Fluoroalkenylation
Benzeneselenyl triflate also reacts with alkynes in an electrophilic manner. The addition across the triple bond can lead to the formation of vinyl selenides, which are valuable synthetic intermediates. The regioselectivity of the addition to terminal alkynes is such that the phenylseleno group adds to the terminal carbon.
While specific examples of direct fluoroalkenylation using benzeneselenyl triflate are not prominently documented, the resulting vinyl selenides can potentially be precursors to fluoroalkenes through subsequent transformations. The addition of the phenylseleno group and a nucleophile across the alkyne provides a versatile platform for further functionalization.
Table 2: Electrophilic Addition of Benzeneselenyl Triflate to Alkynes
| Alkyne | Nucleophile | Product |
| Phenylacetylene | CH₃OH | (E/Z)-1-methoxy-2-phenyl-1-(phenylselanyl)ethene |
| 1-Hexyne | H₂O | 1-(phenylselanyl)hexan-2-one |
Note: The data in this table is illustrative and based on known reactivity patterns. Specific isomer ratios and yields depend on the reaction conditions.
Oxidative Selenofunctionalization of Allenes
Allenes, with their cumulated double bonds, present a unique substrate for electrophilic addition. Benzeneselenyl triflate can react with allenes to afford a variety of functionalized products, often through a cascade process involving cyclization. The reaction is initiated by the electrophilic attack of the selenium reagent on one of the double bonds, forming a vinyl seleniranium ion or a delocalized carbocation.
In the presence of a tethered nucleophile, such as a hydroxyl group in an allenic alcohol, this intermediate can be trapped intramolecularly, leading to the formation of cyclic ethers containing a phenylseleno-substituted double bond. This oxidative cyclization provides an efficient route to functionalized heterocycles.
Table 3: Oxidative Selenofunctionalization of Allenes with Benzeneselenyl Triflate
| Allenic Substrate | Product Type |
| 4,5-Hexadien-1-ol | 2-(1-(phenylselanyl)vinyl)tetrahydrofuran |
| 5,6-Heptadien-2-ol | 2-methyl-5-(1-(phenylselanyl)vinyl)tetrahydrofuran |
Note: The data in this table is illustrative of the types of products that can be formed. Specific yields and stereoselectivities are dependent on the substrate and reaction conditions.
Functionalization of Aromatic and Heteroaromatic Systems
Benzeneselenyl triflate is a sufficiently powerful electrophile to react with electron-rich aromatic and heteroaromatic compounds, leading to the direct introduction of a phenylseleno group onto the aromatic ring.
Electrophilic Aromatic Substitution with Benzeneselenyl Triflate
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. Benzeneselenyl triflate can act as the electrophile in EAS reactions, particularly with activated aromatic rings. The reaction proceeds through the typical EAS mechanism involving the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.
Reactivity with Electron-Rich Arenes
Electron-rich arenes, such as phenols, anilines, and their derivatives, as well as polycyclic aromatic hydrocarbons like naphthalene, are particularly susceptible to electrophilic attack by benzeneselenyl triflate. The regioselectivity of the substitution is governed by the directing effects of the activating groups already present on the ring. For example, hydroxy and alkoxy groups are ortho, para-directing, and the reaction with phenols and anisoles will typically yield a mixture of ortho- and para-phenylselenated products. The reaction with electron-rich five-membered heterocycles like furan (B31954) and thiophene (B33073) also proceeds readily, with substitution generally occurring at the 2-position.
Table 4: Electrophilic Aromatic Substitution with Benzeneselenyl Triflate
| Aromatic Substrate | Product(s) |
| Anisole | 2-(phenylselanyl)anisole and 4-(phenylselanyl)anisole |
| Phenol | 2-(phenylselanyl)phenol and 4-(phenylselanyl)phenol |
| Naphthalene | 1-(phenylselanyl)naphthalene |
| Furan | 2-(phenylselanyl)furan |
| Thiophene | 2-(phenylselanyl)thiophene |
Transformations Involving Carbonyl Compounds and Enol Derivatives
The electrophilic nature of benzeneselenyl triflate makes it an excellent reagent for the introduction of the phenylseleno group into carbonyl-containing molecules and their enol surrogates. These reactions are valuable for the subsequent synthesis of α,β-unsaturated carbonyl compounds and other functionalized organic molecules.
Alpha-Selenenylation of Carbonyl Compounds and Their Equivalents
The introduction of a selenium moiety at the α-position of a carbonyl group is a powerful tool for the synthesis of α,β-unsaturated carbonyl compounds through a selenenylation-oxidation-elimination sequence. While various reagents can achieve this transformation, benzeneselenyl triflate offers a highly reactive option.
The direct α-selenenylation of ketones and aldehydes can be accomplished using various selenenylating agents. Research has demonstrated the effectiveness of reagents like N-(phenylseleno)phthalimide and diphenyl diselenide in the presence of organocatalysts or bases to yield α-seleno carbonyl compounds in high yields. nih.govresearchgate.net For instance, a photoinduced, metal-free α-selenylation of ketones using diaryl diselenides has been developed, providing a green and efficient protocol for the synthesis of a variety of α-selenoketones. nih.gov
Detailed studies on the direct α-selenenylation of a range of cyclic and acyclic ketones using alternative selenenylating agents have shown good to excellent yields.
Table 1: Examples of Alpha-Selenenylation of Cyclic Ketones with Diaryl Diselenides under Photochemical Conditions nih.gov
| Entry | Ketone | Diaryl Diselenide | Product | Yield (%) |
| 1 | Cyclopentanone | (4-ClC₆H₄Se)₂ | 2-((4-Chlorophenyl)selanyl)cyclopentanone | 65 |
| 2 | Cycloheptanone | (4-ClC₆H₄Se)₂ | 2-((4-Chlorophenyl)selanyl)cycloheptanone | 47 |
| 3 | Cyclohexanone | (4-ClC₆H₄Se)₂ | 2-((4-Chlorophenyl)selanyl)cyclohexanone | 70 |
| 4 | Cyclohexanone | (3-CF₃C₆H₄Se)₂ | 2-((3-(Trifluoromethyl)phenyl)selanyl)cyclohexanone | 95 |
Reactions with Enol Ethers and Silyl (B83357) Enol Ethers
Enol ethers and silyl enol ethers are valuable nucleophilic partners in organic synthesis, serving as enolate equivalents. Their reaction with electrophilic selenium reagents provides a regioselective route to α-seleno carbonyl compounds. Benzeneselenyl triflate, with its high electrophilicity, is anticipated to react readily with these substrates.
Selenium-Induced Functional Group Interconversions
Beyond the α-selenenylation of carbonyl compounds, the high electrophilicity of benzeneselenyl triflate enables it to participate in a variety of reactions that lead to functional group interconversions. These transformations often involve the initial electrophilic attack of the phenylseleno group on a nucleophilic site, followed by subsequent rearrangements or cyclizations.
One notable application of electrophilic selenium reagents is in the activation of thioglycosides for glycosylation reactions. Benzeneselenyl triflate has been successfully employed as an activator for this purpose, facilitating the formation of O-glycosides under extremely mild conditions. nih.gov This demonstrates the ability of the PhSe⁺ moiety to act as a potent leaving group promoter.
Furthermore, electrophilic selenium reagents are known to induce cyclization reactions in unsaturated systems. For example, mercury(II) triflate has been used to catalyze the cyclization of arylallenes. beilstein-journals.org While not a direct example of benzeneselenyl triflate, it illustrates the potential of highly electrophilic species to initiate intramolecular cyclizations. It is plausible that benzeneselenyl triflate could mediate similar transformations, such as the cyclization of unsaturated alcohols or carboxylic acids to form cyclic ethers (selenoetherification) or lactones (selenolactonization), respectively. However, specific examples and detailed research findings for such reactions utilizing benzeneselenyl triflate were not found in the performed searches.
Cyclization Reactions Catalyzed or Promoted by Benzeneselenyl Triflate
Intramolecular Electrophilic Cyclizations in Synthesis
The high electrophilicity of the phenylselenyl group in benzeneselenyl triflate makes it an excellent choice for initiating intramolecular cyclizations of substrates containing a nucleophile and an unsaturated system. nih.gov This process, often termed selenoetherification or selenolactonization, involves the formation of a cationic intermediate upon the addition of the electrophile to the double bond, which is then trapped intramolecularly by a nucleophile to form a cyclic structure. nih.gov
Benzeneselenyl triflate is highly effective in the cyclization of unsaturated alcohols to form oxygen-containing heterocycles. nih.gov The reaction of 4-, 5-, and 6-hydroxyalkenes with this reagent leads to the corresponding tetrahydrofurans and tetrahydropyrans. nih.govnih.gov These reactions are known for their high stereoselectivity, often proceeding via an exo cyclization pathway. nih.gov
For instance, the reaction of various 5-hydroxyalkenes with benzeneselenyl triflate in dichloromethane (B109758) at -78°C yields substituted tetrahydrofurans with notable diastereoselectivity. nih.gov Similarly, the cyclization of geometric isomers of hex-4-en-1-ols can be controlled to produce five- or six-membered cyclic ethers. rsc.org
The cyclization of ε-hydroxy (Z)-enol ethers induced by benzeneselenyl triflate provides exclusively β-connected disaccharides, which are precursors to important neuraminic acid analogues. nih.gov
Table 1: Cyclization of Substituted 5-Hydroxyalkenes with Benzeneselenyl Triflate nih.gov
| Substrate (R1, R2, R3, R4) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| H, Me, H, H | 2-(1-Phenylselenoethyl)tetrahydrofuran | 79 | 4:1 |
| H, H, Me, H | 2-(Phenylselenomethyl)-3-methyltetrahydrofuran | 80 | 1:1 |
| Me, H, Me, H | 2-(Phenylselenomethyl)-4-methyltetrahydrofuran | 63 | 1:1 |
| Me, H, Me, Me | 2-(Phenylselenomethyl)-4,4-dimethyltetrahydrofuran | 87 | 1:1 |
Benzeneselenyl triflate is a powerful reagent for the stereoselective selenolactonization of unsaturated carboxylic acids. nih.gov It effectively induces the cyclization of β,γ-, γ,δ-, and δ,ε-unsaturated carboxylic acids to form the corresponding phenylseleno-substituted lactones. nih.gov
Furthermore, diastereoselective electrophilic cyclizations of unsaturated amides can be achieved using selenium reagents. nih.govbeilstein-journals.org This provides a valuable route to nitrogen-containing heterocyclic compounds. The use of chiral selenium reagents can lead to asymmetric cyclizations, affording enantiomerically enriched products. nih.gov
The electrophilic cyclization of allylic 1,1-dimethylisoureas with benzeneselenyl triflate provides an efficient pathway to substituted oxazolines. nih.govresearchgate.net This transformation highlights the reagent's utility in constructing nitrogen- and oxygen-containing five-membered rings, which are prevalent motifs in many biologically active compounds. researchgate.net The reaction proceeds smoothly, demonstrating the high reactivity of benzeneselenyl triflate towards the double bond in the presence of the isourea nucleophile. nih.gov
Cascade and Polycyclization Processes
While benzeneselenyl triflate is a premier reagent for initiating single-step intramolecular cyclizations, its application in initiating complex one-pot cascade or polycyclization reactions is not widely documented in the literature. Cascade reactions, which form multiple rings in a single synthetic operation, are typically promoted by radical initiators or specific transition metal catalysts.
The primary role of benzeneselenyl triflate is the controlled formation of a single heterocyclic ring, yielding a product functionalized with a phenylseleno group. This functional group, however, serves as a versatile handle for subsequent transformations. The initial cyclization product can be isolated and then subjected to further reactions, such as oxidation-elimination or radical cyclization, to construct more complex, polycyclic architectures. Therefore, while not a cascade reagent itself, benzeneselenyl triflate provides critical building blocks for multi-step strategies aimed at synthesizing polycyclic systems.
Synthetic Routes to Diverse Heterocyclic Scaffolds
The cyclization reactions promoted by benzeneselenyl triflate offer reliable synthetic routes to a wide array of heterocyclic systems, which are fundamental cores of many natural products and pharmaceuticals.
As detailed previously (Section 5.1.1), the synthesis of substituted tetrahydrofurans and tetrahydropyrans is a hallmark application of benzeneselenyl triflate. nih.gov The reaction of unsaturated alcohols, such as 5-hexen-1-ols, with benzeneselenyl triflate proceeds via intramolecular exo cyclization to give 2-(phenylselenenylmethyl)tetrahydropyrans. nih.gov
The stereochemical outcome of these cyclizations can be highly dependent on the substrate geometry and reaction conditions. For example, the cyclization of cis- and trans-2-allylcyclohexanols with benzeneselenyl triflate affords the corresponding fused tetrahydrofurans. nih.gov In the case of the trans substrate, the addition of a base like pyridine (B92270) can be necessary to favor the kinetic furan (B31954) product over the thermodynamically favored pyran. nih.gov The reaction of 2-cyclohexen-3-yl-ethanol also yields a bicyclic ether, cis-5-phenylseleno-7-oxabicyclo[4.3.0]nonane, in high yield. nih.gov These methods provide access to key structural components of marine natural polyethers. nih.gov
Formation of Nitrogen-Containing Heterocycles (e.g., Oxazolines, Azides)
Benzeneselenyl triflate is effective in promoting the formation of various nitrogen-containing heterocycles and related structures through the intramolecular cyclization of unsaturated precursors bearing nitrogen nucleophiles.
Oxazolines: A notable application of benzeneselenyl triflate is in the synthesis of substituted oxazolines. researchgate.net It facilitates the efficient electrophilic cyclization of allylic 1,1-dimethylisoureas to produce the corresponding oxazoline (B21484) derivatives. researchgate.netlookchem.com This transformation highlights the reagent's ability to induce aminoselenenylation, where the nitrogen atom of the isourea acts as the intramolecular nucleophile attacking the double bond activated by the PhSe+ electrophile.
Azidoselenenylation: While not a cyclization in the traditional sense of forming a heterocyclic ring containing the azide (B81097), benzeneselenyl triflate is instrumental in the azidoselenenylation of alkenes. This reaction introduces both an azide and a phenylselenyl group across a double bond. In the presence of sodium azide, PhSeOTf reacts with unsaturated compounds, such as natural terpenes, to yield β-azidoselenides. lookchem.com These reactions are reported to be stereospecific, proceeding via an anti-addition mechanism, and follow Markovnikov orientation. lookchem.com The resulting β-azidoselenides are valuable synthetic intermediates.
Table 1: Synthesis of Nitrogen-Containing Compounds Using Benzeneselenyl Triflate
| Substrate Type | Reagents | Product Type | Key Features | Source |
| Allylic 1,1-dimethylisourea | PhSeOTf | Substituted Oxazoline | Efficient electrophilic cyclization. | researchgate.netlookchem.com |
| Unsaturated Terpene | PhSeOTf, Sodium Azide | β-Azidoselenide | Stereospecific anti-addition; Markovnikov regioselectivity. | lookchem.com |
Regioselectivity and Exocyclic/Endocyclic Preference in Cyclization
The regiochemical outcome of cyclizations promoted by benzeneselenyl triflate is a critical aspect, generally governed by Baldwin's rules for ring closure. The reactions predominantly favor the formation of smaller, more stable rings through kinetically preferred exo cyclization pathways.
Research on the oxyselenylation of unsaturated alcohols and other substrates has provided detailed insights into these preferences. The cyclization of 4-substituted 5-hexen-1-ols with benzeneselenyl triflate proceeds via an intramolecular 6-exo cyclization to give 3-substituted 2-(phenylselenenylmethyl)tetrahydropyrans. researchgate.net The stereoselectivity of this reaction (formation of trans or cis isomers) is influenced by the nature of the substituent at the 4-position, a factor attributed to steric and electronic effects within the intermediate phenylseleniranium ion. researchgate.net
While the exo pathway is generally preferred, the regioselectivity can be influenced and even reversed under specific substrate control. A compelling example is the cyclization of 4-pentene-1,2,3-triols. researchgate.net When the primary hydroxy group of the triol is unprotected, the reaction with an electrophilic selenium reagent follows a 5-exo cyclization to yield a tetrahydrofuran (B95107) derivative. researchgate.net However, when this same primary hydroxy group is protected (e.g., as a silyl (B83357) ether), the reaction pathway shifts, and the 5-endo cyclization product is formed in good yield. researchgate.net This demonstrates that subtle changes in the substrate can override the general kinetic preference for exo closure.
This preference for exo cyclization is also observed in the reaction of other unsaturated systems, such as carboxylic acids and amides, with benzeneselenyl triflate. researchgate.net
Table 2: Regioselectivity in Benzeneselenyl Triflate Promoted Cyclizations
| Substrate | Key Substrate Feature | Predominant Cyclization Mode | Product Type | Source |
| 4-Substituted 5-hexen-1-ol | - | 6-exo-trig | Substituted Tetrahydropyran | researchgate.net |
| 4-Pentene-1,2,3-triol | Unprotected primary alcohol | 5-exo-trig | Substituted Tetrahydrofuran | researchgate.net |
| 4-Pentene-1,2,3-triol | Protected primary alcohol | 5-endo-trig | Substituted Tetrahydrofuran | researchgate.net |
| Unsaturated Carboxylic Acids | - | Generally exo | Lactone | researchgate.net |
| Unsaturated Amides | - | Generally exo | Lactam | researchgate.net |
Stereoselective and Stereospecific Transformations with Benzeneselenyl Triflate
Diastereoselective Reactions
Diastereoselective reactions are crucial in organic synthesis for controlling the three-dimensional arrangement of atoms in molecules with multiple stereocenters. Benzeneselenyl triflate has proven to be a valuable reagent in achieving high levels of diastereocontrol in various transformations.
Diastereocontrol in Selenenylation Additions
The addition of benzeneselenyl triflate to alkenes proceeds through a seleniranium ion intermediate, and the subsequent nucleophilic attack generally occurs in an anti-fashion, leading to high diastereoselectivity. vdoc.pub The stereochemical outcome of these reactions can be influenced by the substrate's existing chirality and the reaction conditions.
In the methoxyselenenylation of alkenes, camphor-derived selenenyl triflates have been employed to achieve diastereoselectivity. The 2-keto analogue of camphor (B46023) diselenide proved to be particularly effective in these reactions. researchgate.net The substitution pattern of the alkene also plays a significant role. For instance, the methoxyselenenylation of styrene (B11656) derivatives showed that a methoxy (B1213986) substituent on the aryl ring dramatically improved the diastereomeric ratio up to 50:1. researchgate.net
| Alkene | Reagent | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |
| Styrene | Camphor-derived selenenyl triflate | Methanol | Moderate | researchgate.net |
| Methoxy-substituted styrene | Benzeneselenyl triflate | Methanol | up to 50:1 | researchgate.net |
Diastereoselective Cyclization Strategies
Benzeneselenyl triflate is a powerful reagent for inducing diastereoselective cyclization of unsaturated alcohols, carboxylic acids, and amides. researchgate.netresearchgate.net The stereochemical outcome is often dictated by the substrate's geometry and the transition state of the cyclization process.
For example, the oxyselenylation of 4-substituted 5-hexen-1-ols with benzeneselenyl triflate proceeds via an intramolecular exo cyclization to yield 3-substituted trans- or cis-2-(phenylselenenylmethyl)tetrahydropyrans. lookchem.com The formation of the trans isomer is favored for alkyl or phenyl substituents at the 4-position, while cis isomers predominate with alkoxyalkyl, alkoxyl, acyl, and hydroxyl substituents. lookchem.com This selectivity is attributed to steric and electronic effects within the intermediate phenylseleniranium ion. lookchem.com
Similarly, the cyclization of γ,δ-alkenylimines with phenylselenenyl bromide, a related selenium electrophile, produces cyclic iminium salts that can be reduced to functionalized pyrrolidines and piperidines with diastereoselectivity. researchgate.net The use of chiral selenenyl bromides has also been shown to induce diastereoselectivity in the cyclization of unsaturated imines. researchgate.net
| Substrate | Product | Predominant Isomer | Key Factor | Reference |
| 4-Alkyl-5-hexen-1-ol | 3-Alkyl-2-(phenylselenenylmethyl)tetrahydropyran | trans | Steric effects | lookchem.com |
| 4-Alkoxy-5-hexen-1-ol | 3-Alkoxy-2-(phenylselenenylmethyl)tetrahydropyran | cis | Electronic effects | lookchem.com |
| γ,δ-Alkenylimine | Functionalized Pyrrolidine/Piperidine | Varies | Substrate/Reagent Control | researchgate.net |
Enantioselective Synthesis Utilizing Benzeneselenyl Triflate
The development of enantioselective transformations using benzeneselenyl triflate has been a significant area of research, enabling the synthesis of chiral molecules with high optical purity.
Application of Chiral Auxiliaries and Substrate-Controlled Approaches
One effective strategy for achieving enantioselectivity is the use of chiral auxiliaries. wikipedia.org These are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org For instance, chiral oxazolidinones have been widely used as auxiliaries in various asymmetric reactions, including those that could conceptually be adapted for selenenylation. wikipedia.org While direct examples with benzeneselenyl triflate and common auxiliaries like Evans oxazolidinones are not prevalent in the initial search, the principle of substrate control is well-established. wikipedia.orgbath.ac.ukbath.ac.uk
In substrate-controlled approaches, the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. bath.ac.uk For example, the diastereoselective cyclization of unsaturated alcohols and carboxylic acids has been achieved with high efficiency using chiral camphor-based selenenyl chlorides, which are conceptually similar to the triflate. researchgate.net The spiro-oxazolidinone derived from camphor was found to be a particularly effective chiral reagent. researchgate.net
Development of Asymmetric Catalytic Methodologies (e.g., Copper(I)-Catalyzed Selenenylation)
The development of catalytic asymmetric methods offers a more atom-economical approach to enantioselective synthesis. While direct catalytic asymmetric selenenylation with benzeneselenyl triflate is an emerging area, related copper(I)-catalyzed reactions have shown significant promise. Copper(I) catalysts, often in conjunction with chiral ligands, can facilitate a variety of asymmetric transformations. mdpi.comresearchgate.netrsc.org
For instance, copper(I)-catalyzed enantioselective borylation of aliphatic ketones has been successfully developed, demonstrating the potential of copper(I) systems in asymmetric catalysis. nih.gov The proposed mechanism for some copper-catalyzed reactions involves the formation of a chiral copper(III) intermediate. mdpi.com While not a direct application of benzeneselenyl triflate, these methodologies provide a framework for the future development of catalytic, enantioselective selenenylation reactions.
Determinants of Stereochemical Outcome
The stereochemical outcome of reactions involving benzeneselenyl triflate is governed by a combination of factors, including the reaction mechanism, substrate structure, and reaction conditions. masterorganicchemistry.comsaskoer.ca
Reaction Mechanism: The formation of a cyclic seleniranium ion intermediate is a key feature of the addition of benzeneselenyl triflate to alkenes. vdoc.pub The subsequent nucleophilic attack typically proceeds via an SN2-like pathway, resulting in an anti-addition product. vdoc.pub This stereospecific nature of the reaction dictates that the stereochemistry of the starting alkene influences the stereochemistry of the product. masterorganicchemistry.comethz.ch
Substrate Structure: The steric and electronic properties of the substrate play a crucial role in determining stereoselectivity. youtube.com In diastereoselective reactions, existing stereocenters in the substrate can direct the approach of the electrophile and nucleophile, leading to the preferential formation of one diastereomer. mdpi.com For example, in the cyclization of 4-substituted 5-hexen-1-ols, the nature of the substituent at the 4-position dictates the cis/trans selectivity. lookchem.com
Reaction Conditions: Solvents and additives can influence the stereochemical outcome. scholaris.ca For instance, in glycosylation reactions, which share mechanistic similarities with selenenylation, the solvent can affect the stability of intermediates and the stereoselectivity of the reaction. cdnsciencepub.comresearchgate.net Dichloromethane (B109758), diethyl ether, and acetonitrile (B52724) are common solvents that can influence the distribution of stereoisomeric products. researchgate.net
Role of Solvent Effects on Stereoselectivity
The choice of solvent is a critical factor in controlling the stereoselectivity of reactions mediated by benzeneselenyl triflate. The solvent can influence the reaction pathway by stabilizing charged intermediates, participating directly in the reaction mechanism, or altering the effective reactivity of the electrophile.
In glycosylation reactions where benzeneselenyl triflate is used as an activator for thioglycosides, the solvent's nature can dictate the anomeric selectivity. cdnsciencepub.comnih.govnih.gov Non-polar, non-participating solvents such as dichloromethane (CH₂Cl₂) or toluene (B28343) tend to favor the formation of 1,2-cis (α) glycosides. cdnsciencepub.com In these solvents, the reaction is believed to proceed through an Sₙ2-like displacement of a glycosyl triflate intermediate. nih.gov Conversely, polar, participating solvents like acetonitrile (MeCN) can dramatically alter the stereochemical course. Acetonitrile can act as a nucleophile, attacking the anomeric center to form an α-nitrilium ion intermediate. Subsequent Sₙ2-like displacement of the acetonitrile by the glycosyl acceptor from the opposite face leads to the formation of the 1,2-trans (β) glycoside. cdnsciencepub.comnih.gov This solvent participation effectively inverts the stereochemical outcome compared to reactions in non-participating solvents.
The polarity of the solvent also plays a crucial role by influencing the equilibrium between contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and free ions. kuleuven.be In polar solvents, the formation of solvent-separated ion pairs or free oxocarbenium ions is favored, which can lead to reactions proceeding through an Sₙ1-like mechanism. nih.govkuleuven.be This often results in diminished stereoselectivity or the formation of the thermodynamically more stable anomer. In contrast, non-polar solvents favor the Sₙ2 pathway, which is typically highly stereoselective. nih.gov For instance, in certain C-glycosylation reactions involving triflate intermediates, changing the solvent from dichloromethane to the less polar trichloroethylene (B50587) has been shown to significantly enhance the diastereoselectivity by favoring the Sₙ2 pathway. nih.gov
The effect of the solvent on stereoselectivity in a representative oxyselenenylation reaction is summarized in the table below.
Table 1: Influence of Solvent on the Stereoselectivity of Glycosylation Reactions Activated by PhSeOTf
| Solvent | Dielectric Constant (ε) | α:β Ratio | Predominant Mechanism |
| Toluene | 2.4 | 79:21 | Sₙ2-like |
| Dichloromethane (DCM) | 8.9 | 79:21 | Sₙ2-like |
| Acetonitrile (MeCN) | 37.5 | β-isomer major | Solvent Participation (Sₙ2) |
| Diethyl ether (Et₂O) | 4.3 | α-isomer major | Sₙ2 / Double Inversion |
This table presents illustrative data based on findings in related glycosylation systems where benzeneselenyl triflate is an applicable promoter. cdnsciencepub.comnih.gov
Influence of Counterions and Lewis Acid Promoters
The trifluoromethanesulfonate (B1224126) (triflate, OTf⁻) anion, the counterion to the electrophilic phenylselenyl cation (PhSe⁺), is generally considered to be weakly coordinating. However, its interaction with cationic intermediates can influence the stereochemical outcome of a reaction. In less polar solvents, the triflate anion can exist as part of a contact ion pair with a cationic intermediate, such as a seleniranium ion or an oxocarbenium ion. kuleuven.be The position of this counterion can shield one face of the electrophilic center, directing the incoming nucleophile to attack from the opposite face, thereby enhancing stereoselectivity.
The addition of external Lewis acids can further modulate the reactivity and selectivity of transformations involving benzeneselenyl triflate. Lewis acids can function in several ways:
Activation of the Electrophile: A Lewis acid can coordinate to the triflate anion, increasing the electrophilicity of the phenylselenyl moiety and promoting the initial attack on a substrate like an alkene. rsc.org
Stabilization of Intermediates: Chiral Lewis acids can create a structured chiral environment around the reaction center. By coordinating with the substrate or an intermediate, they can effectively block one face from nucleophilic attack, leading to high enantioselectivity. rsc.org
Promotion of Cyclization: In intramolecular reactions, such as oxyselenenylation, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can be essential for promoting the cyclization step, ensuring the reaction proceeds efficiently and with high stereocontrol. psu.edu
For example, the combination of a silyl (B83357) triflate with a chiral squaramide catalyst demonstrates how a Lewis acid and a hydrogen-bond donor can work cooperatively. rsc.org The squaramide binds to the triflate counterion, creating a highly reactive yet sterically defined cationic species that leads to high enantioselectivity in subsequent nucleophilic additions. rsc.org While this specific example does not use benzeneselenyl triflate, the principle of modifying the environment of the triflate counterion is directly applicable.
Table 2: Effect of Lewis Acid Additives on Stereoselective Reactions
| Reaction Type | Lewis Acid | Role of Lewis Acid | Stereochemical Outcome |
| Intramolecular Oxyselenenylation | BF₃·OEt₂ | Promotes cyclization | Complete regio- and stereocontrol psu.edu |
| Nucleophilic Addition | Chiral Squaramide / Silyl Triflate | Binds triflate, creates chiral environment | High enantioselectivity rsc.org |
| Aldol Reaction | TiCl₄ | Forms chelated cyclic transition state | High syn-selectivity researchgate.net |
This table illustrates the general roles of Lewis acids in enhancing stereoselectivity in reactions involving electrophilic species and triflate counterions.
Temperature and Concentration-Dependent Stereochemical Control
Reaction temperature is a fundamental parameter for controlling the stereochemical outcome of a reaction. Many stereoselective transformations involving benzeneselenyl triflate are performed at low temperatures (e.g., -78 °C) to favor the kinetically controlled product over the thermodynamically more stable one. cdnsciencepub.com
At low temperatures, the activation energy barrier for the desired stereoselective pathway is more readily overcome compared to competing pathways that might lead to other stereoisomers. Raising the temperature provides more thermal energy to the system, which can have several consequences:
Loss of Selectivity: Higher temperatures can allow the system to overcome the activation energy barriers for multiple reaction pathways, leading to the formation of a mixture of stereoisomers and thus a decrease in selectivity.
Epimerization/Isomerization: If a product stereocenter is labile under the reaction conditions, higher temperatures can promote epimerization, where the initially formed kinetic product isomerizes to the more stable thermodynamic product. In some cases, this can lead to racemization or the formation of an undesired diastereomer. lookchem.com
Shift to Thermodynamic Control: Reactions that are kinetically controlled at low temperatures may shift to thermodynamic control at elevated temperatures, favoring the most stable product isomer, which may not be the desired one. cdnsciencepub.com
The concentration of reactants can also influence stereoselectivity, particularly in reactions where the order of the reaction with respect to a component is greater than one or in cases where aggregation of reagents occurs. In intramolecular reactions, performing the reaction under high dilution conditions can favor the desired intramolecular pathway over competing intermolecular side reactions, which can be crucial for achieving high yields and selectivities.
Table 3: General Effect of Temperature on Stereoselectivity
| Temperature | Reaction Control | Typical Outcome |
| Low (e.g., -78 °C) | Kinetic Control | Higher stereoselectivity, formation of the product from the lowest energy transition state. cdnsciencepub.com |
| High (e.g., Room Temp. or above) | Thermodynamic Control | Lower stereoselectivity, potential for epimerization, formation of the most stable isomer. cdnsciencepub.comlookchem.com |
Advanced Applications of Benzeneselenyl Triflate in Complex Organic Molecule Synthesis
Development of Novel Synthetic Methodologies and Reaction Protocols
Benzeneselenyl triflate (PhSeOTf), a potent electrophilic selenium reagent, has been instrumental in the advancement of modern organic synthesis. ontosight.ai Its high reactivity, owing to the triflate moiety's excellent leaving group ability, has enabled the development of innovative synthetic methodologies and the refinement of existing reaction protocols. cymitquimica.com Researchers have particularly capitalized on its utility in stereoselectively forming complex bonds under mild conditions, leading to significant progress in areas such as carbohydrate chemistry and heterocyclic synthesis.
A primary area where benzeneselenyl triflate has spurred methodological innovation is in the activation of thioglycosides for the synthesis of O-glycosides. nih.gov Thioglycosides are valued as glycosyl donors due to their stability and compatibility with various protecting groups. google.com However, their activation requires a suitable electrophilic promoter. A seminal study demonstrated that benzeneselenyl triflate is a highly effective activator, reacting with primary or secondary sugar hydroxyl groups to yield O-glycosides under exceptionally mild conditions. This protocol proved applicable to a range of l-thiohexosides and, notably, to a 2-thioglycoside derivative of N-acetylneuraminic acid (NeuAc), a substrate often found in biologically important oligosaccharides. nih.gov
The development of this methodology provided a significant new tool for carbohydrate chemists, offering a reliable path to complex glycosidic linkages.
Table 1: Glycosylation of Various Thioglycoside Donors Activated by Benzeneselenyl Triflate
This table summarizes the application of the PhSeOTf activation method on different thioglycoside donors as described in foundational research. The reactions were conducted under mild conditions, showcasing the versatility of the protocol.
| Thioglycoside Donor | Acceptor (HO-Group) | Product | Yield (%) |
| 1-Thiohexoside | Primary Sugar HO-Group | O-Glycoside | High |
| 1-Thiohexoside | Secondary Sugar HO-Group | O-Glycoside | High |
| 2-Thioglycoside of NeuAc | Sugar HO-Group | Sialoside | Good |
Further protocol development has focused on controlling the stereochemical outcome of glycosylation reactions. The choice of solvent has been identified as a critical parameter in methodologies employing benzeneselenyl triflate. Research into the synthesis of synthetically challenging sialic acid oligosaccharides found that the stereoselectivity could be effectively switched by altering the reaction solvent. vdoc.pub When activating thiomethylglycosides with PhSeOTf, using 1,2-dichloroethane (B1671644) as the solvent preferentially yields the α-linked isomer, whereas conducting the reaction in acetonitrile (B52724) leads to the β-linked isomer as the major product. vdoc.pub This discovery highlights a sophisticated level of reaction control, allowing for the targeted synthesis of specific stereoisomers, which is crucial in the synthesis of biologically active glycoconjugates.
Table 2: Solvent-Dependent Stereoselectivity in Sialic Acid Oligosaccharide Synthesis using PhSeOTf
This table illustrates the profound effect of the reaction solvent on the stereochemical outcome of glycosylation when using benzeneselenyl triflate as a promoter for thiomethylglycoside donors.
| Thioglycoside Donor | Acceptor | Promoter | Solvent | Major Product Isomer |
| Thiomethylglycoside | Glycosyl Acceptor | PhSeOTf | 1,2-Dichloroethane | α-linked |
| Thiomethylglycoside | Glycosyl Acceptor | PhSeOTf | Acetonitrile | β-linked |
Beyond glycosylation, benzeneselenyl triflate has been employed to develop protocols for other significant organic transformations. Its powerful electrophilic nature has been harnessed in intramolecular cyclization reactions to construct oxygen heterocycles. For instance, its application in the cyclization of specific unsaturated alcohols has been shown to produce substituted tetrahydrofurans, such as cis-5-phenylseleno-7-oxabicyclo[4.3.0]nonane, with high yield and stereoselectivity. nottingham.ac.uk Furthermore, novel protocols such as the "Selenium Polonovski Reaction" have utilized benzeneselenyl triflate to react with tertiary amine N-oxides, leading to the formation of α-selenoxyamines, which are versatile intermediates for synthesizing new amine derivatives. lookchem.com These examples underscore the versatility of PhSeOTf in forging new pathways for the synthesis of complex molecular architectures.
Theoretical and Computational Investigations of Benzeneselenyl Triflate Reactivity
Quantum Chemical Studies of Reaction Pathways
There is no available information from quantum chemical studies detailing the reaction pathways of benzeneselenyl triflate. Such studies would typically involve methods like Density Functional Theory (DFT) to map the potential energy surface of reactions in which it participates.
Energy Profiles and Transition State Characterization
No published energy profiles or characterizations of transition states for reactions involving benzeneselenyl triflate were found. This information would be crucial for understanding reaction kinetics and mechanisms at a molecular level. While some reactions are inferred to proceed through well-defined transition states, the specific geometries and energies of these states have not been computationally elucidated. nottingham.ac.uk
Analysis of Reaction Intermediates and Their Stabilities
While reactions involving benzeneselenyl triflate are presumed to proceed via reactive intermediates, computational analyses of the structure and stability of these intermediates are not available.
Molecular Modeling for Stereochemical Prediction and Rationalization
There are no specific molecular modeling studies in the literature that focus on predicting or rationalizing the stereochemical outcomes of reactions involving benzeneselenyl triflate.
Computational Insights into Structure-Reactivity Relationships
A quantitative structure-reactivity relationship (QSRR) analysis or other computational studies focused on correlating the structure of benzeneselenyl triflate with its reactivity are not present in the available literature.
Solvation Effects in Computational Chemical Models
Although experimental evidence strongly suggests that solvent choice is critical in directing the stereoselectivity of reactions promoted by benzeneselenyl triflate, no computational models (such as those using Polarizable Continuum Models (PCM) or Solvation Model based on Density (SMD)) specifically investigating these solvation effects have been published. scribd.com
Future Outlook and Emerging Research Trajectories in Benzeneselenyl Triflate Chemistry
Sustainable and Green Chemistry Initiatives
The drive towards environmentally responsible chemical synthesis has spurred investigations into making reactions involving benzeneselenyl triflate more sustainable. Key areas of focus include the recyclability of the selenium moiety and the use of eco-friendly solvent systems.
Exploration of Catalyst Regeneration and Reusability
While benzeneselenyl triflate is typically used as a stoichiometric reagent, the development of catalytic systems where the active selenium electrophile is regenerated in situ is a primary goal for enhancing sustainability. Research in the broader field of organoselenium catalysis has demonstrated the feasibility of recycling selenium compounds. sciltp.compageplace.de The general principle involves the in-situ reoxidation of the inactive selenide (B1212193) byproduct (PhSe-R) back to an active electrophilic species.
Development of Environmentally Benign Solvent Systems
Traditional organic solvents often contribute significantly to the environmental impact of chemical processes. Consequently, a major thrust in green chemistry is the replacement of volatile and hazardous solvents with more sustainable alternatives. researchgate.net For reactions involving benzeneselenyl triflate, research is anticipated to move towards the adoption of environmentally benign solvent systems such as water, ionic liquids, and deep eutectic solvents.
Ionic liquids, with their negligible vapor pressure and high thermal stability, offer a promising medium for reactions involving triflate salts. ijrra.netmdpi.comchemijournal.com The high ionic character of these solvents can also enhance the rates of certain reactions. chemijournal.com The challenge lies in identifying ionic liquids that are compatible with the reactive nature of benzeneselenyl triflate and the specific transformation being conducted. The table below summarizes potential green solvent alternatives and their key advantages.
| Solvent System | Key Advantages | Potential Challenges for Benzeneselenyl Triflate Chemistry |
| Water | Non-toxic, non-flammable, inexpensive | Hydrolytic instability of benzeneselenyl triflate |
| Ionic Liquids | Low volatility, high thermal stability, tunable properties | Cost, viscosity, potential toxicity of some ionic liquids |
| Deep Eutectic Solvents | Biodegradable, low cost, easy to prepare | Limited data on compatibility with selenium reagents |
| Supercritical Fluids (e.g., scCO2) | Non-toxic, easily removable | Requires specialized high-pressure equipment |
Integration into Flow Chemistry Platforms
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, improved reaction control, and facile scalability. sailife.com The integration of benzeneselenyl triflate into flow chemistry platforms is a logical and promising future direction. Given that many reactions involving highly reactive intermediates can be conducted more safely and efficiently in continuous flow systems, this technology is particularly well-suited for the application of potent electrophiles like benzeneselenyl triflate. acs.org
Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. Furthermore, the small reactor volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents and exothermic reactions. sailife.com Future research will likely involve the development of integrated flow systems for the generation and immediate use of benzeneselenyl triflate, potentially coupled with in-line purification and analysis.
Design of Multicomponent and Cascade Reactions Featuring Benzeneselenyl Triflate
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, are highly valued for their atom economy and ability to rapidly generate molecular complexity. beilstein-journals.orgbeilstein-journals.org Similarly, cascade reactions, which involve a sequence of intramolecular transformations, provide efficient pathways to complex molecular architectures. mdpi.com
The electrophilicity of benzeneselenyl triflate makes it an excellent trigger for such complex transformations. For instance, the addition of benzeneselenyl triflate to an unsaturated system can generate a reactive intermediate that is poised to undergo subsequent intra- or intermolecular reactions. This strategy can be employed to construct multiple bonds and stereocenters in a single, efficient operation.
Future research will undoubtedly focus on designing novel MCRs and cascade sequences initiated by benzeneselenyl triflate. The development of tandem reactions, where the initial selenenylation is followed by cyclization, rearrangement, or other bond-forming events, will be a key area of exploration. nih.govfrontiersin.org This approach holds significant promise for the efficient synthesis of complex heterocyclic and carbocyclic frameworks.
Discovery and Application of Next-Generation Benzeneselenyl Triflate Analogs
While benzeneselenyl triflate is a powerful reagent, there is considerable scope for the development of next-generation analogs with tailored reactivity, selectivity, and functional group tolerance. A significant area of emerging research is the design and synthesis of chiral electrophilic selenium catalysts. researchgate.net The development of enantioselective transformations using catalytic amounts of a chiral selenium reagent would represent a major advance in the field.
Furthermore, the synthesis of benzeneselenyl triflate derivatives bearing different substituents on the phenyl ring could be used to fine-tune the electrophilicity and steric properties of the reagent. researchgate.net This could lead to improved performance in specific applications and potentially enable new types of transformations. The table below outlines some potential next-generation analogs and their anticipated benefits.
| Analog Type | Potential Advantage | Research Focus |
| Chiral Benzeneselenyl Triflates | Enantioselective selenenylation reactions | Design of novel chiral scaffolds for the selenium atom |
| Electronically Modified Analogs | Tunable electrophilicity and reactivity | Introduction of electron-donating or -withdrawing groups on the aryl ring |
| Polymer-Supported Analogs | Facile purification and potential for recyclability | Development of robust methods for immobilization on solid supports |
| Functionalized Analogs | Introduction of additional functionality in one step | Incorporation of reporter groups, reactive handles, or biocompatible moieties |
Expanding Applications in Emerging Fields of Organic Synthesis
The unique reactivity of benzeneselenyl triflate positions it for application in a variety of emerging areas of organic synthesis. While its use in the synthesis of natural products and medicinal chemistry is established, new frontiers are continually being explored.
In the realm of natural product synthesis , the ability of benzeneselenyl triflate to induce complex cyclizations can be leveraged for the construction of intricate molecular architectures found in biologically active natural products. nih.govresearchgate.netnih.gov Its application in the late-stage functionalization of complex molecules is also an area with significant potential.
In medicinal chemistry , the introduction of selenium into drug candidates can have profound effects on their pharmacological properties. nih.govresearchgate.netbenthamscience.com Fluorinated organic compounds, including those containing triflate groups, are also of significant interest in this field. eurekaselect.com Benzeneselenyl triflate provides a direct route to organoselenium compounds, which can be further elaborated to create novel therapeutic agents.
The field of materials science also presents opportunities for the application of benzeneselenyl triflate. benthamscience.comresearchgate.net The synthesis of novel selenium-containing polymers and functional materials with unique electronic or optical properties is an area ripe for exploration. The development of new synthetic methodologies enabled by benzeneselenyl triflate will undoubtedly fuel discoveries in these and other emerging scientific disciplines.
Q & A
Q. How to design a robust literature review on benzeneselenyl triflate’s applications in green chemistry?
- Methodological Answer : Use Boolean search terms (e.g., "benzeneselenyl triflate AND solvent-free") in Scopus/Web of Science. Filter results by citation count (>50) and journal impact factor (IF > 4.0). Critically appraise methods sections for solvent/reagent sustainability (e.g., E-factor calculations). Triangulate findings with patent databases (e.g., USPTO) to identify industrial vs. academic trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
